![molecular formula C10H11N3O2S B5709548 2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)
2-{[(acetylamino)carbonothioyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(acetylamino)carbonothioyl]amino}benzamide, also known as ATB-346, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory and analgesic properties.
Wirkmechanismus
2-{[(acetylamino)carbonothioyl]amino}benzamide works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2 enzymes, 2-{[(acetylamino)carbonothioyl]amino}benzamide selectively targets COX-2, thereby reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(acetylamino)carbonothioyl]amino}benzamide exhibits potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The drug has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to decrease the expression of inflammatory genes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{[(acetylamino)carbonothioyl]amino}benzamide is its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. Additionally, the drug has been shown to exhibit greater efficacy than traditional NSAIDs in various animal models of inflammation and pain.
One of the limitations of 2-{[(acetylamino)carbonothioyl]amino}benzamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings. Additionally, the drug has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be fully established.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[(acetylamino)carbonothioyl]amino}benzamide. One area of interest is the drug's potential therapeutic applications in various inflammatory diseases, such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, further studies are needed to evaluate the safety and efficacy of the drug in human clinical trials. Finally, the development of novel formulations of 2-{[(acetylamino)carbonothioyl]amino}benzamide with improved solubility and bioavailability could enhance its potential therapeutic applications.
Synthesemethoden
2-{[(acetylamino)carbonothioyl]amino}benzamide is synthesized by reacting 2-aminobenzamide with acetic anhydride and carbon disulfide. The reaction results in the formation of 2-{[(acetylamino)carbonothioyl]amino}benzamide, which is purified using column chromatography. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-{[(acetylamino)carbonothioyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The drug has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
2-(acetylcarbamothioylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(14)12-10(16)13-8-5-3-2-4-7(8)9(11)15/h2-5H,1H3,(H2,11,15)(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOKYPDROVMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Acetylcarbamothioyl)amino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.